Cas no 2227720-78-5 ((3R)-3-hydroxy-3-(2,3,6-trifluorophenyl)propanoic acid)

(3R)-3-hydroxy-3-(2,3,6-trifluorophenyl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- (3R)-3-hydroxy-3-(2,3,6-trifluorophenyl)propanoic acid
- 2227720-78-5
- EN300-1791526
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- Inchi: 1S/C9H7F3O3/c10-4-1-2-5(11)9(12)8(4)6(13)3-7(14)15/h1-2,6,13H,3H2,(H,14,15)/t6-/m1/s1
- InChI Key: ZTLGYFYGANLILN-ZCFIWIBFSA-N
- SMILES: FC1C(=CC=C(C=1[C@@H](CC(=O)O)O)F)F
Computed Properties
- Exact Mass: 220.03472857g/mol
- Monoisotopic Mass: 220.03472857g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 57.5Ų
(3R)-3-hydroxy-3-(2,3,6-trifluorophenyl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1791526-0.25g |
(3R)-3-hydroxy-3-(2,3,6-trifluorophenyl)propanoic acid |
2227720-78-5 | 0.25g |
$1525.0 | 2023-09-19 | ||
Enamine | EN300-1791526-1.0g |
(3R)-3-hydroxy-3-(2,3,6-trifluorophenyl)propanoic acid |
2227720-78-5 | 1g |
$1658.0 | 2023-06-02 | ||
Enamine | EN300-1791526-0.1g |
(3R)-3-hydroxy-3-(2,3,6-trifluorophenyl)propanoic acid |
2227720-78-5 | 0.1g |
$1459.0 | 2023-09-19 | ||
Enamine | EN300-1791526-10.0g |
(3R)-3-hydroxy-3-(2,3,6-trifluorophenyl)propanoic acid |
2227720-78-5 | 10g |
$7128.0 | 2023-06-02 | ||
Enamine | EN300-1791526-0.5g |
(3R)-3-hydroxy-3-(2,3,6-trifluorophenyl)propanoic acid |
2227720-78-5 | 0.5g |
$1591.0 | 2023-09-19 | ||
Enamine | EN300-1791526-5g |
(3R)-3-hydroxy-3-(2,3,6-trifluorophenyl)propanoic acid |
2227720-78-5 | 5g |
$4806.0 | 2023-09-19 | ||
Enamine | EN300-1791526-0.05g |
(3R)-3-hydroxy-3-(2,3,6-trifluorophenyl)propanoic acid |
2227720-78-5 | 0.05g |
$1393.0 | 2023-09-19 | ||
Enamine | EN300-1791526-2.5g |
(3R)-3-hydroxy-3-(2,3,6-trifluorophenyl)propanoic acid |
2227720-78-5 | 2.5g |
$3249.0 | 2023-09-19 | ||
Enamine | EN300-1791526-10g |
(3R)-3-hydroxy-3-(2,3,6-trifluorophenyl)propanoic acid |
2227720-78-5 | 10g |
$7128.0 | 2023-09-19 | ||
Enamine | EN300-1791526-5.0g |
(3R)-3-hydroxy-3-(2,3,6-trifluorophenyl)propanoic acid |
2227720-78-5 | 5g |
$4806.0 | 2023-06-02 |
(3R)-3-hydroxy-3-(2,3,6-trifluorophenyl)propanoic acid Related Literature
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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S. Ahmed Chem. Commun., 2009, 6421-6423
Additional information on (3R)-3-hydroxy-3-(2,3,6-trifluorophenyl)propanoic acid
Comprehensive Overview of (3R)-3-hydroxy-3-(2,3,6-trifluorophenyl)propanoic acid (CAS No. 2227720-78-5): Properties, Applications, and Research Insights
The compound (3R)-3-hydroxy-3-(2,3,6-trifluorophenyl)propanoic acid (CAS No. 2227720-78-5) is a fluorinated organic molecule with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring a chiral hydroxyl group and a trifluorophenyl moiety, makes it a valuable intermediate for synthesizing bioactive molecules. Researchers are increasingly focusing on fluorinated compounds due to their enhanced metabolic stability and bioavailability, aligning with current trends in drug discovery.
In recent years, the demand for fluorinated building blocks like (3R)-3-hydroxy-3-(2,3,6-trifluorophenyl)propanoic acid has surged, driven by the need for novel enzyme inhibitors and receptor modulators. This compound’s stereospecificity (R-configuration) is particularly appealing for asymmetric synthesis, a hot topic in green chemistry and catalysis. Its CAS No. 2227720-78-5 is frequently searched in databases like SciFinder and Reaxys, reflecting its relevance in medicinal chemistry.
From a synthetic perspective, the 2,3,6-trifluorophenyl group in this compound offers electron-withdrawing properties, which can influence the reactivity of adjacent functional groups. This characteristic is exploited in designing prodrugs and bioconjugates, addressing challenges in drug delivery—a key concern in personalized medicine. Additionally, its carboxylic acid functionality allows for further derivatization, enabling the creation of peptide mimetics or metal-chelating agents.
Environmental and regulatory considerations are also shaping research around CAS No. 2227720-78-5. Fluorinated compounds often face scrutiny due to Persistence, Bioaccumulation, and Toxicity (PBT) concerns. However, the controlled use of (3R)-3-hydroxy-3-(2,3,6-trifluorophenyl)propanoic acid in closed systems mitigates such risks, making it a sustainable choice for high-value chemical synthesis. This aligns with the Principles of Green Chemistry, a trending topic in industrial R&D.
Analytical characterization of this compound typically involves HPLC chiral separation, NMR spectroscopy, and mass spectrometry—techniques widely discussed in open-access journals and patent literature. Its logP and pKa values are critical parameters for ADME studies, a frequent search query among pharmacokinetics researchers. The growing interest in AI-driven molecular design further highlights the importance of such data for in silico modeling.
In conclusion, (3R)-3-hydroxy-3-(2,3,6-trifluorophenyl)propanoic acid (CAS No. 2227720-78-5) represents a versatile tool for modern chemical innovation. Its applications span from small-molecule therapeutics to advanced material science, resonating with global efforts to develop sustainable chemicals. As interdisciplinary research expands, this compound is poised to play a pivotal role in addressing unmet needs in life sciences and beyond.
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